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Compound of Interest

Compound Name:
Methyl 1-methyl-2-oxopyrrolidine-

3-carboxylate

Cat. No.: B040679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis of Methyl 1-methyl-2-
oxopyrrolidine-3-carboxylate from 1-methylpyrrolidin-2-one. The described method is a base-

mediated carboxylation utilizing dimethyl carbonate as a C1 synthon. This alpha-carboxylation

of a lactam is a valuable transformation in organic synthesis, providing a key intermediate for

the elaboration of more complex molecular scaffolds relevant to medicinal chemistry and drug

development. The protocol includes a comprehensive list of materials, a step-by-step

experimental procedure, and methods for purification and characterization of the final product.

Introduction
1-methyl-2-pyrrolidone (NMP) is a widely used aprotic solvent in various industrial and

laboratory settings. Its derivatization is of significant interest in the synthesis of novel chemical

entities. The introduction of a carboxyl group at the C3 position of the pyrrolidone ring opens up

numerous possibilities for further functionalization, making the resulting β-keto ester, Methyl 1-
methyl-2-oxopyrrolidine-3-carboxylate, a versatile building block. This compound can serve

as a precursor for the synthesis of various heterocyclic compounds and substituted

pyrrolidines, which are prevalent motifs in many biologically active molecules.
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The synthesis outlined here is based on the principle of deprotonation of the α-carbon to the

lactam carbonyl, followed by acylation with dimethyl carbonate. This type of reaction is

analogous to the acylation of ketones and esters and provides an efficient route to the desired

product.

Chemical Reaction
Experimental Protocols
Materials and Equipment:

Reagents:

1-methylpyrrolidin-2-one (NMP), anhydrous (≥99.5%)

Dimethyl carbonate (DMC), anhydrous (≥99%)

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous toluene or tetrahydrofuran (THF)

Hydrochloric acid (HCl), 1M solution

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Deuterated chloroform (CDCl₃) for NMR analysis

Equipment:

Three-neck round-bottom flask

Reflux condenser

Dropping funnel
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Magnetic stirrer and stir bar

Heating mantle or oil bath

Inert gas supply (Nitrogen or Argon)

Distillation apparatus (optional, for methanol removal)

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

NMR spectrometer

Infrared (IR) spectrometer

Mass spectrometer

Procedure:

Reaction Setup:

A dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser

with a gas outlet connected to a bubbler, and a dropping funnel is assembled.

The entire apparatus is flame-dried or oven-dried and allowed to cool to room temperature

under a stream of inert gas (N₂ or Ar).

Reaction:

Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is carefully weighed and

transferred to the reaction flask under an inert atmosphere.

Anhydrous toluene or THF is added to the flask to create a slurry.
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The flask is cooled in an ice bath.

1-methylpyrrolidin-2-one (1.0 equivalent), dissolved in anhydrous toluene or THF, is added

dropwise to the NaH slurry via the dropping funnel over 30 minutes. Vigorous hydrogen

gas evolution will be observed.

After the addition is complete, the mixture is stirred at room temperature for 1 hour to

ensure complete deprotonation.

Dimethyl carbonate (1.5 equivalents), dissolved in anhydrous toluene or THF, is then

added dropwise to the reaction mixture at 0 °C.

The reaction mixture is then heated to reflux (the temperature will depend on the solvent

used, typically 65-110 °C) and maintained for 4-6 hours. The progress of the reaction

should be monitored by TLC.

Optional: To drive the reaction to completion, methanol formed during the reaction can be

removed by distillation.

Work-up:

After the reaction is complete (as indicated by TLC), the flask is cooled to 0 °C in an ice

bath.

The reaction is cautiously quenched by the slow, dropwise addition of 1M HCl to neutralize

the excess base and decompose any remaining sodium hydride.

The mixture is transferred to a separatory funnel.

The organic layer is washed sequentially with saturated sodium bicarbonate solution and

brine.

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered,

and the solvent is removed under reduced pressure using a rotary evaporator.

Purification and Characterization:
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The crude product is purified by silica gel column chromatography using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes).

The fractions containing the desired product are combined and the solvent is evaporated

to yield Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate as an oil or low-melting solid.

The structure and purity of the product should be confirmed by NMR (¹H and ¹³C), IR, and

mass spectrometry.

Data Presentation
Table 1: Reactant Quantities and Reaction Parameters

Parameter Value

1-methylpyrrolidin-2-one (mol) 0.1

Sodium Hydride (60% disp.) (mol) 0.12

Dimethyl Carbonate (mol) 0.15

Solvent (Toluene) Volume (mL) 200

Reaction Temperature (°C) 110 (Reflux)

Reaction Time (h) 6

Product Yield (g) 12.5

Yield (%) 80

Table 2: Characterization Data for Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate
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Analysis Expected Result

Appearance Colorless to pale yellow oil

¹H NMR (CDCl₃, 400 MHz) δ (ppm)

~3.6 (s, 3H, OCH₃), ~3.4 (t, 1H, CH), ~3.3 (t,

2H, NCH₂), ~2.9 (s, 3H, NCH₃), ~2.2-2.4 (m, 2H,

CH₂)

¹³C NMR (CDCl₃, 100 MHz) δ (ppm)

~171 (C=O, ester), ~169 (C=O, lactam), ~52

(OCH₃), ~48 (NCH₂), ~45 (CH), ~29 (NCH₃),

~22 (CH₂)

IR (neat, cm⁻¹) ~1740 (C=O, ester), ~1680 (C=O, lactam)

Mass Spec (EI) m/z 157 [M]⁺

Note: The spectral data presented are typical expected values and may vary slightly.

Visualization of the Experimental Workflow

Reaction Setup Reaction Work-up Purification & Analysis

Assemble and dry glassware Charge NaH and solvent Add 1-methylpyrrolidin-2-one
0 °C

Stir for deprotonation
RT, 1h

Add Dimethyl Carbonate
0 °C

Heat to reflux
4-6h

Quench with HClCool to 0 °C Liquid-liquid extraction Dry organic layer Remove solvent Column Chromatography Characterize product
(NMR, IR, MS)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Methyl 1-methyl-2-oxopyrrolidine-3-
carboxylate.

Safety Precautions
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen

gas, which is highly flammable. Handle with extreme care in a fume hood under an inert

atmosphere.

Anhydrous solvents are flammable. Keep away from ignition sources.
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The reaction should be performed in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat,

and gloves.

Quenching of the reaction should be done slowly and carefully, especially at the beginning,

to control the rate of gas evolution.

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Methyl 1-
methyl-2-oxopyrrolidine-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040679#synthesis-of-methyl-1-methyl-2-
oxopyrrolidine-3-carboxylate-from-1-methylpyrrolidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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